molecular formula C14H10ClI2NO2 B11270107 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol

Cat. No.: B11270107
M. Wt: 513.49 g/mol
InChI Key: UDOPCTXNGMYRQI-UHFFFAOYSA-N
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Description

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol is a synthetic organic compound characterized by the presence of chloro, methoxy, and diiodo substituents on a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation of 3-chloro-4-methoxyaniline with 4,6-diiodosalicylaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, followed by refluxing for several hours. The product is then isolated by evaporating the solvent and recrystallizing the solid from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the imine group can participate in nucleophilic addition reactions. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of both chloro and diiodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10ClI2NO2

Molecular Weight

513.49 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C14H10ClI2NO2/c1-20-13-3-2-10(6-11(13)15)18-7-8-4-9(16)5-12(17)14(8)19/h2-7,19H,1H3

InChI Key

UDOPCTXNGMYRQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O)Cl

Origin of Product

United States

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